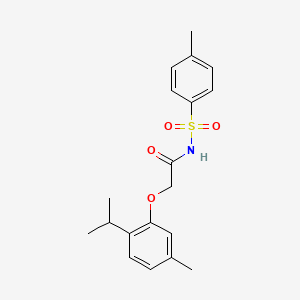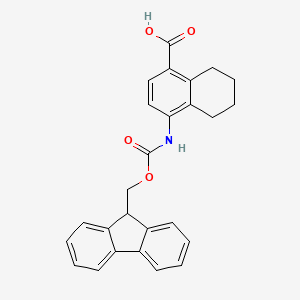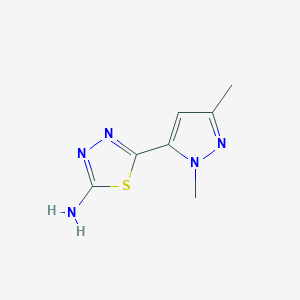
2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide, also known as IMPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide involves its inhibition of acetylcholinesterase activity. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory. Additionally, 2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
生化学的および生理学的効果
In addition to its effects on acetylcholinesterase activity and cognitive function, 2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide has been shown to have a range of biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic effects, as well as potential applications in the treatment of Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has been extensively studied for its potential applications in scientific research. Additionally, 2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide has been shown to have a range of biochemical and physiological effects, making it a versatile compound for use in various experiments. However, there are also limitations to the use of 2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide in lab experiments. This compound can be toxic at high doses, and its effects on different cell types and tissues are not well understood.
将来の方向性
There are several future directions for research on 2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide. One area of focus is the potential applications of this compound in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to understand the effects of 2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide on different cell types and tissues, as well as its potential toxicity at high doses. Finally, there is a need for more studies to explore the potential applications of 2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide in other areas of scientific research, such as cancer biology and immunology.
Conclusion:
In conclusion, 2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide, or 2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. 2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide has potential applications in the treatment of neurodegenerative diseases, as well as other areas of scientific research. Further studies are needed to fully understand the effects of this compound and its potential applications.
合成法
2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide can be synthesized using a variety of methods, including the reaction of 2-isopropyl-5-methylphenol with tosyl chloride in the presence of a base, followed by reaction with acetamide. Other methods involve the reaction of 2-isopropyl-5-methylphenol with tosyl chloride and then with acetic anhydride in the presence of a base. The yield and purity of the final product can vary depending on the specific method used.
科学的研究の応用
2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function and memory.
特性
IUPAC Name |
N-(4-methylphenyl)sulfonyl-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-13(2)17-10-7-15(4)11-18(17)24-12-19(21)20-25(22,23)16-8-5-14(3)6-9-16/h5-11,13H,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSGGPOUYUCNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)COC2=C(C=CC(=C2)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2770242.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide](/img/structure/B2770246.png)
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2770247.png)

![3-Chloro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methoxybenzenesulfonamide](/img/structure/B2770249.png)
![8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2770250.png)
![N-(3,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2770251.png)


![N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2770254.png)
![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2770256.png)
![N~1~-ethyl-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2770257.png)
![N-cyclohexyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2770260.png)
![N,N-Dimethyl-6-phenyl-2-azaspiro[3.3]heptane-2-sulfonamide](/img/structure/B2770263.png)